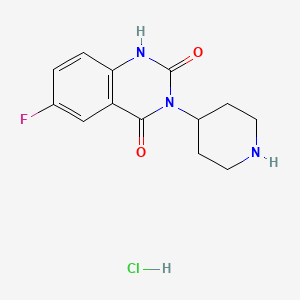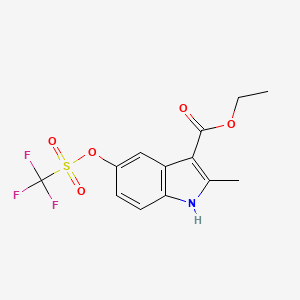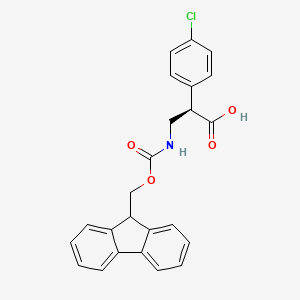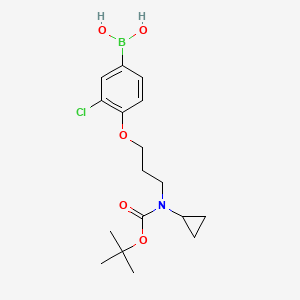[(piperidin-4-yl)methyl]amine CAS No. 1989398-04-0](/img/structure/B1408410.png)
[(5-Bromopyridin-2-yl)methyl](methyl)[(piperidin-4-yl)methyl]amine
Descripción general
Descripción
The compound “Methyl 2-(5-bromopyridin-2-yl)acetate” is related to your compound of interest . It has a molecular weight of 230.06 and its IUPAC name is methyl (5-bromo-2-pyridinyl)acetate . It is stored under an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 2-(5-bromopyridin-2-yl)acetate” is 1S/C8H8BrNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3 .
Physical And Chemical Properties Analysis
“Methyl 2-(5-bromopyridin-2-yl)acetate” has a predicted boiling point of 266.0±25.0 °C and a predicted density of 1.517±0.06 g/cm3 . It is a white to yellow to brown solid or liquid .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound is involved in various synthesis reactions. For instance, it has shown unexpectedly high reactivity in palladium-catalysed aminocarbonylation reactions, resulting in significant yields of dicarboxamides. However, monoaminocarbonylation has not been observed, indicating specific reaction pathways depending on the amines involved (Takács et al., 2012).
- Aminopyrimidine derivatives, which include structural similarities to the queried compound, emerged as potential 5-HT(1A) agonists. These compounds showed varying potency and metabolic stability, leading to the identification of more stable derivatives with lowered lipophilicity (Dounay et al., 2009).
Structural and Conformational Analysis
- The conformation of similar compounds in solution and solid-state has been a subject of interest. For example, {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine was analyzed through NMR and X-ray crystallography, revealing insights into the conformation of such compounds in different states (Ribet et al., 2005).
Pharmacological Aspects
- While focusing away from drug usage and dosage, it's noteworthy that related compounds have been studied for their pharmacological properties. For example, a derivative was identified as a dual inhibitor of cholinesterase and monoamine oxidase, indicating the therapeutic potential of such structures in neurodegenerative diseases (Bautista-Aguilera et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]-N-methyl-1-piperidin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3/c1-17(9-11-4-6-15-7-5-11)10-13-3-2-12(14)8-16-13/h2-3,8,11,15H,4-7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOVTLQQSABRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCNCC1)CC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromopyridin-2-yl)methyl](methyl)[(piperidin-4-yl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Ethyl-7-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1408328.png)
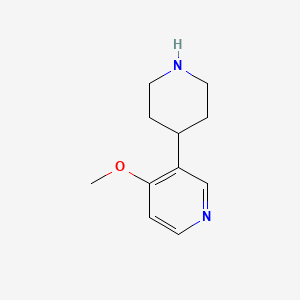
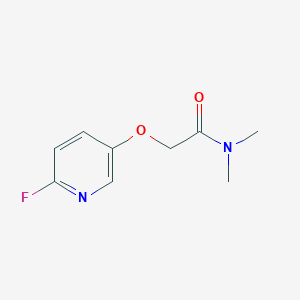
![[4-Bromo-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1408335.png)
amine](/img/structure/B1408337.png)
![Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine](/img/structure/B1408338.png)
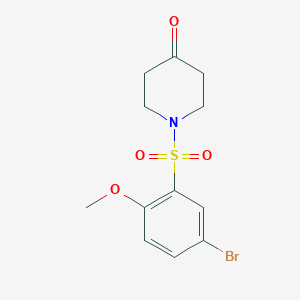
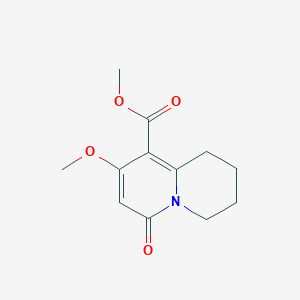
![Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate](/img/structure/B1408342.png)
